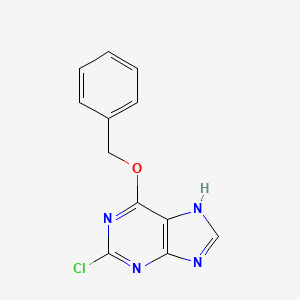
6-(BENZYLOXY)-2-CHLORO-1H-PURINE
Vue d'ensemble
Description
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a phenylmethyloxy group at the 6-position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE typically involves the chlorination of a purine derivative followed by the introduction of the phenylmethyloxy group. One common method involves the reaction of 2,6-dichloropurine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(BENZYLOXY)-2-CHLORO-1H-PURINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted purines, oxo derivatives, hydro derivatives, and coupled products with various functional groups .
Applications De Recherche Scientifique
Synthesis of 6-(Benzyloxy)-2-Chloro-1H-Purine
The synthesis of this compound typically involves the chlorination of 2-amino-6-benzylpurine. This compound can be synthesized through various methods, including:
- Direct Chlorination : Utilizing chlorine gas or chlorinating agents such as phosphorus oxychloride to introduce the chlorine atom at the 2-position.
- Substitution Reactions : Employing nucleophilic substitution reactions where benzyloxy groups are introduced through the reaction of benzylic alcohols with suitable activating agents.
The synthesized compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antiviral Activity : Similar compounds in the purine class have shown efficacy against viral infections, particularly those caused by herpes viruses. The mechanism typically involves inhibition of viral DNA polymerases, which are crucial for viral replication .
- Anticancer Properties : Research indicates that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant apoptosis in human cancer cell lines at specific concentrations .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of related purines against herpes simplex virus types 1 and 2. The results indicated that these compounds could effectively inhibit viral replication in vitro, with IC50 values comparable to established antiviral agents .
Case Study 2: Anticancer Activity
In a laboratory setting, this compound was tested on several human cancer cell lines, including breast and colorectal cancers. The compound exhibited high cytotoxicity at concentrations above 5 µM, leading to significant cell death compared to untreated controls .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Antiviral Drug Development : Its structural similarity to known antiviral agents positions it as a candidate for further development against viral infections.
- Cancer Therapy : With demonstrated cytotoxicity against multiple cancer cell lines, this compound could be explored as a lead compound for developing new anticancer therapies.
Mécanisme D'action
The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-6-methylamino-1H-purine
- 2-chloro-6-phenylamino-1H-purine
- 2-chloro-6-methoxy-1H-purine
Uniqueness
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyloxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets .
Propriétés
Numéro CAS |
104121-30-4 |
|---|---|
Formule moléculaire |
C12H9ClN4O |
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
2-chloro-6-phenylmethoxy-7H-purine |
InChI |
InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |
Clé InChI |
XKVATRYEPITAPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














